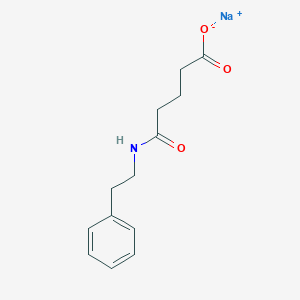

Sodium;5-oxo-5-(2-phenylethylamino)pentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium;5-oxo-5-(2-phenylethylamino)pentanoate, also known as CX-5461, is a synthetic molecule that has gained attention in scientific research due to its potential as an anticancer agent.

Applications De Recherche Scientifique

Synthesis and Structural Studies

- The synthesis of complex compounds, such as those containing pentaplumbide(2--) and pentastannide(2--) anions, has been achieved. These compounds have been stabilized through complexation with sodium cations (Edwards & Corbett, 1977).

- The synthesis of polysubstituted pyrroles, like 5-methyl-3-ethyl-4-acetyl-2-methoxycarbonyl-pyrrole, using 2,4-pentanedione and methyl 3-oxopentanoate, demonstrates the application of sodium compounds in complex organic syntheses (Ou Zhong-ping, 2009).

Metabolic Studies

- Sodium nifurstyrenate, a veterinary antimicrobial nitrofuran, undergoes metabolism in animals and fish, indicating the biological interactions and transformations of sodium-based compounds in living organisms (Tatsumi et al., 1992).

Analytical Chemistry

- Transient studies on monomer-excimer reactions of pyrene and sodium 5-[1-pyrenyl]pentanoate in micelles provide insights into the interactions of sodium compounds in analytical applications (Atik et al., 1979).

Chemical Synthesis

- NaOH catalyzed condensation reactions involving compounds like 5-hydroxymethylfurfural and levulinic acid, as well as other sodium-based reactions, demonstrate the utility of sodium compounds in chemical syntheses (Amarasekara et al., 2015).

Biomedical Applications

- Synthesis of triorganotin(IV) derivatives of sodium deoxycholate, exhibiting antimicrobial and antitumor activities, highlights the potential of sodium compounds in medicinal chemistry (Shaheen et al., 2014).

Analyse Biochimique

Biochemical Properties

Based on its structure, it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s chemical properties, including its charge, polarity, and functional groups.

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Potential threshold effects, as well as any toxic or adverse effects at high doses, would need to be investigated in future studies .

Transport and Distribution

This could include any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

sodium;5-oxo-5-(2-phenylethylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.Na/c15-12(7-4-8-13(16)17)14-10-9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10H2,(H,14,15)(H,16,17);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHYSYCMWKUREL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2379979.png)

![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)

![11-(9-Methylpurin-6-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2379981.png)

![4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2379982.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide](/img/structure/B2379992.png)

![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride](/img/structure/B2379996.png)